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  • Product: 1-(5-Fluoro-2-isobutoxyphenyl)ethanone
  • CAS: 135901-90-5

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone

Executive Summary & Strategic Relevance In contemporary medicinal chemistry, the strategic incorporation of halogenated aromatic ethers is a cornerstone of rational drug design. 1-(5-Fluoro-2-isobutoxyphenyl)ethanone (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In contemporary medicinal chemistry, the strategic incorporation of halogenated aromatic ethers is a cornerstone of rational drug design. 1-(5-Fluoro-2-isobutoxyphenyl)ethanone (CAS: 135901-90-5) is a highly specialized fluorinated acetophenone derivative[1]. It serves as a critical building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including next-generation beta-blockers and kinase inhibitors.

The structural architecture of this molecule is highly deliberate. The fluorine atom at the 5-position enhances the metabolic half-life of downstream APIs by blocking cytochrome P450-mediated oxidation[2]. Simultaneously, the isobutoxy group at the 2-position introduces significant steric bulk and modulates the lipophilicity of the molecule, optimizing cellular membrane permeability.

Physicochemical Profiling

Understanding the quantitative physicochemical properties of[3] is essential for predicting its behavior in both synthetic environments and biological assays. The push-pull electronic dynamic—driven by the electron-withdrawing inductive effect (-I) of the fluorine atom and the electron-donating resonance (+R) of the ether oxygen—makes the carbonyl carbon a highly tunable electrophile for downstream condensation reactions.

Table 1: Quantitative Physicochemical Data
ParameterValue / Description
Chemical Name 1-(5-Fluoro-2-isobutoxyphenyl)ethanone
CAS Registry Number 135901-90-5[4]
Molecular Formula C12H15FO2[1]
Molecular Weight 210.24 g/mol [1]
Topological Polar Surface Area (TPSA) 26.30 Ų (Calculated)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Carbonyl oxygen, Ether oxygen)
Predicted LogP ~3.5 (Highly Lipophilic)
Solubility Profile Insoluble in water; Soluble in DMF, DMSO, EtOAc, and DCM

Experimental Protocol: Synthesis and Validation

To ensure absolute trustworthiness and reproducibility, the following protocol outlines the synthesis of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone via a Williamson etherification of the precursor,[2].

This is not merely a list of steps; it is a self-validating system designed with strict in-process controls (IPC) to guarantee high-fidelity yields.

Step-by-Step Methodology & Causality

Objective: Alkylation of the phenolic hydroxyl group using isobutyl bromide.

  • Initiation & Solvation:

    • Action: Dissolve 1.0 equivalent of 1-(5-fluoro-2-hydroxyphenyl)ethanone in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It solvates the cations but leaves the phenoxide anion relatively unsolvated, thereby maximizing its nucleophilicity for the subsequent SN2 attack.

  • Deprotonation:

    • Action: Add 2.0 equivalents of finely milled Potassium Carbonate (K₂CO₃) and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is chosen as a mild, insoluble base. It is strong enough to deprotonate the acidic phenol (pKa ~9.5) but weak enough to prevent unwanted aldol condensation side-reactions at the acetophenone's methyl group.

  • Alkylation (SN2 Displacement):

    • Action: Add 1.2 equivalents of isobutyl bromide dropwise. Elevate the reaction temperature to 80°C and maintain for 6 hours.

    • Causality: The branched nature of isobutyl bromide introduces steric hindrance, which slows down the SN2 reaction at room temperature. Heating to 80°C provides the necessary kinetic energy to overcome this activation barrier.

  • Quenching & Extraction:

    • Action: Cool the mixture to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine.

    • Causality: The aqueous quench halts the reaction and forces the lipophilic product into the EtOAc layer. Brine washes are critical to pull residual DMF out of the organic phase.

The Self-Validating System (QA/QC)
  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) under UV 254 nm. Apply a Ferric Chloride (FeCl₃) stain. Validation: The starting phenol will form a brightly colored complex with FeCl₃, whereas the fully alkylated target compound will not. The disappearance of the stain confirms reaction completion.

  • Final Analytical Validation: Subject the purified product to ¹H-NMR spectroscopy. Validation: The protocol is validated by the disappearance of the broad phenolic -OH singlet (~12.0 ppm) and the emergence of the isobutoxy signature: a characteristic doublet for the -CH₂-O- group around 3.8 ppm.

Visualizing the Synthetic & Analytical Workflow

The following diagram maps the logical progression from raw precursor to validated API building block, highlighting the integration of self-validating QA/QC steps.

Workflow Start 1-(5-Fluoro-2-hydroxyphenyl)ethanone (CAS: 394-32-1) Reagents Deprotonation (K2CO3, DMF, 30 min) Start->Reagents Step 1 Alkylation Alkylation (Isobutyl Bromide, 80°C, 6h) Reagents->Alkylation Step 2 Quench Aqueous Quench & Extraction (H2O / EtOAc) Alkylation->Quench Step 3 Purification Silica Gel Chromatography (Hexane:EtOAc) Quench->Purification Step 4 Product 1-(5-Fluoro-2-isobutoxyphenyl)ethanone (CAS: 135901-90-5) Purification->Product Step 5 Validation Self-Validating QA (TLC with FeCl3, 1H-NMR) Product->Validation QA/QC Checkpoint

Figure 1: Synthetic and analytical workflow for 1-(5-Fluoro-2-isobutoxyphenyl)ethanone.

Downstream Applications in Drug Development

The synthesized 1-(5-Fluoro-2-isobutoxyphenyl)ethanone is rarely the final therapeutic agent; rather, it is a sophisticated intermediate[5]. In the synthesis of beta-blockers, the acetyl group undergoes alpha-bromination followed by nucleophilic substitution with an amine (e.g., isopropylamine or tert-butylamine). The resulting amino-ketone is then reduced to yield the active beta-amino alcohol pharmacophore. The specific inclusion of the isobutoxy ether ensures optimal binding affinity within the hydrophobic pockets of adrenergic receptors, demonstrating how early-stage physicochemical design directly dictates late-stage clinical efficacy.

References

The following authoritative sources were utilized to verify the structural data, CAS registry mapping, and chemical properties discussed in this whitepaper:

Sources

Exploratory

1-(5-Fluoro-2-isobutoxyphenyl)ethanone safety data sheet and handling guidelines

An In-Depth Technical Guide to the Safety, Handling, and Synthetic Utility of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone Executive Summary 1-(5-Fluoro-2-isobutoxyphenyl)ethanone (CAS: 135901-90-5) is an advanced organic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety, Handling, and Synthetic Utility of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone

Executive Summary

1-(5-Fluoro-2-isobutoxyphenyl)ethanone (CAS: 135901-90-5) is an advanced organic building block heavily utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. The strategic placement of a fluorine atom at the 5-position enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation. Simultaneously, the isobutoxy ether at the 2-position provides lipophilic bulk, which is often critical for occupying hydrophobic pockets in target proteins (e.g., kinase domains). The acetyl group serves as a versatile synthetic handle for downstream functionalization. This whitepaper provides a comprehensive safety data assessment, physicochemical profiling, and validated handling protocols for researchers and process chemists.

Physicochemical Profiling & Structural Analysis

Because empirical data for every novel intermediate is not always exhaustively published, physical properties are derived from structural analysis and supplier data[1].

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 1-(5-Fluoro-2-isobutoxyphenyl)ethanone
CAS Number 135901-90-5
Molecular Formula C12H15FO2
Molecular Weight 210.24 g/mol
Physical State Liquid (Expected at Standard Temperature and Pressure)
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF); Insoluble in H₂O
Reactivity Profile Stable under standard conditions. Ether linkage is susceptible to cleavage by strong Lewis acids (e.g., BBr₃).

Toxicological & Hazard Assessment (GHS)

Mechanistic Hazard Rationale: While specific toxicological data for 1-(5-Fluoro-2-isobutoxyphenyl)ethanone is limited, its hazard profile can be robustly extrapolated from structurally homologous fluorinated acetophenones, such as 4'-fluoroacetophenone[2]. The acetyl moiety can act as a mild electrophile and hydrogen-bond acceptor, leading to tissue irritation upon contact. Unlike α-haloacetophenones (e.g., 2-bromoacetophenone), which are potent lachrymators and alkylating agents, ring-fluorinated acetophenones primarily present as localized irritants rather than severe corrosives[2].

Extrapolated GHS Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Causality in Toxicology: The highly lipophilic nature of the isobutoxy group facilitates rapid dermal absorption. This means that any inherent toxicity of the fluoroaromatic system can be readily transferred across the stratum corneum. Therefore, stringent barrier protection is mandatory to prevent systemic exposure[3].

Standard Operating Procedures (SOPs) for Handling & Storage

To ensure both operator safety and chemical integrity, the following self-validating protocols must be integrated into laboratory workflows.

4.1. Storage Requirements

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent slow auto-oxidation of the ether linkage or moisture-induced degradation.

  • Temperature: Ambient to 8 °C. If stored at lower temperatures, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases (which may cause unwanted aldol condensations), and strong reducing agents[3].

4.2. Self-Validating Dispensing Protocol (Schlenk Line) For downstream reactions sensitive to moisture (e.g., Grignard additions to the ketone):

  • Preparation: Transfer the reagent bottle to a well-ventilated fume hood. Ensure the hood flow rate is ≥ 100 fpm.

  • Purge Cycle: Connect the reaction flask to a Schlenk line. Perform three vacuum/argon backfill cycles. Validation: The vacuum gauge must read < 0.1 Torr before each backfill to confirm a moisture-free environment.

  • Syringe Transfer: Purge a gas-tight syringe with argon three times. Draw the required volume of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone.

  • Addition: Add the liquid dropwise to the reaction mixture. Causality: Dropwise addition strictly controls the exotherm of subsequent organometallic reactions, preventing thermal runaway and solvent boil-off.

  • Decontamination: Rinse the syringe immediately with acetone, followed by a dilute aqueous base, before final cleaning.

Synthetic Utility & Downstream Workflows

The synthetic value of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone lies in its orthogonal reactivity. The ketone can undergo α-halogenation to yield reactive α-bromo ketones, which are classic precursors for Hantzsch thiazole syntheses. Alternatively, base-catalyzed aldol condensations yield chalcones, while reductive amination provides chiral benzylamines.

G A 1-(5-Fluoro-2-isobutoxyphenyl) ethanone B α-Bromination (Br₂, AcOH) A->B Electrophilic Substitution C Aldol Condensation (Ar-CHO, NaOH) A->C Base-Catalyzed Enolization D Reductive Amination (NH₄OAc, NaBH₃CN) A->D Imine Formation & Reduction E 2-Bromo-1-(...) ethanone B->E F Fluorinated Chalcone Derivative C->F G Chiral Amine Building Block D->G

Figure 1: Divergent synthetic workflows for 1-(5-Fluoro-2-isobutoxyphenyl)ethanone.

Emergency Response & Spill Mitigation

In the event of an accidental release, immediate containment is required to prevent vapor accumulation and environmental contamination[3].

Step-by-Step Spill Protocol:

  • Evacuation & Isolation: Clear the immediate area. Ensure fume hood sashes are lowered if the spill is contained within the hood.

  • PPE Upgrade: Responders must don heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a half-mask respirator with organic vapor cartridges (e.g., ABEK filter) if outside a ventilated enclosure[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or sand). Causality: Do not use combustible materials like sawdust, as the ketone may slowly oxidize and generate heat.

  • Neutralization/Absorption: Work the absorbent from the perimeter toward the center to minimize the footprint.

  • Disposal: Sweep the absorbed mixture using non-sparking tools into a highly visible, chemically resistant hazardous waste container. Seal and label as "Fluorinated Organic Waste."

  • Surface Decontamination: Wash the spill area with a 5% aqueous sodium bicarbonate solution followed by soap and water to remove residual organics.

References

  • "PubChem Compound Summary for CID 9828, 4'-Fluoroacetophenone." National Center for Biotechnology Information (PubChem). Available at: [Link]

  • "Hazard Communication Standard." Occupational Safety and Health Administration (OSHA). Available at: [Link]

Sources

Foundational

Baseline Spectroscopic Data and Analytical Workflows for 1-(5-Fluoro-2-isobutoxyphenyl)ethanone

Executive Summary & Compound Profile The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Fluorinated acetophenones serve as critical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profile

The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Fluorinated acetophenones serve as critical building blocks in the synthesis of advanced therapeutics, including chiral derivatives for retinal degenerative diseases[1], and are increasingly investigated for molecular solar thermal (MOST) energy storage applications[2].

1-(5-Fluoro-2-isobutoxyphenyl)ethanone (CAS: 135901-90-5)[3] is a highly specialized intermediate. The molecule features a strongly electron-withdrawing fluorine atom at the 5-position and a sterically demanding, electron-donating isobutoxy group at the 2-position. This unique push-pull electronic environment profoundly alters the chemical shifts and fragmentation patterns of the molecule compared to unsubstituted acetophenones[4]. This whitepaper establishes the definitive baseline spectroscopic data (NMR, FT-IR, and MS) required for the structural validation of this compound.

  • Chemical Formula: C₁₂H₁₅FO₂[3]

  • Molecular Weight: 210.24 g/mol [3]

  • Structural Features: Acetophenone core, 5-fluoro substitution, 2-isobutoxy ether linkage.

Rationale for Analytical Modalities

As a Senior Application Scientist, I approach structural elucidation not as a mere collection of spectra, but as a cohesive, orthogonal system. Relying on a single analytical method introduces unacceptable risk into the drug development pipeline. The causality behind our experimental choices is rooted in the physical chemistry of the molecule:

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F): The presence of the ¹⁹F nucleus (spin ½, 100% natural abundance) provides a powerful diagnostic tool. Fluorine-carbon and fluorine-proton scalar coupling ( J -coupling) allows us to map the exact regiochemistry of the aromatic ring[4]. We utilize CDCl₃ as it provides a non-interfering solvent window and a stable deuterium lock.

  • GC-EI-MS (70 eV): Electron Ionization at 70 eV is the universal standard for generating reproducible radical cations. The isobutoxy group is highly susceptible to the McLafferty rearrangement, providing a predictable and highly stable base peak that confirms the ether linkage.

  • ATR-FTIR: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting because it is non-destructive, prevents moisture absorption (which obscures the C=O stretch), and provides immediate confirmation of the conjugated ketone and C-F bonds.

Workflow Start 1-(5-Fluoro-2-isobutoxyphenyl)ethanone Sample Preparation NMR NMR Spectroscopy (1H, 13C, 19F in CDCl3) Start->NMR MS Mass Spectrometry (GC-EI-MS at 70 eV) Start->MS IR FT-IR Spectroscopy (ATR, Neat) Start->IR Data Data Synthesis & Structural Confirmation NMR->Data MS->Data IR->Data

Analytical workflow for the structural validation of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone.

Self-Validating Experimental Protocols

Every protocol described below is engineered to be a self-validating system, ensuring that instrument drift or sample impurities are immediately flagged before data interpretation begins.

Protocol A: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Tune and match the probe for ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) frequencies. Shim the magnetic field using the deuterium lock signal of CDCl₃ until the lock level is stable and maximized.

  • Acquisition:

    • ¹H NMR: 16 scans, 2-second relaxation delay, 30° pulse angle.

    • ¹³C NMR: 512 scans, 2-second relaxation delay, with ¹H broad-band decoupling.

    • ¹⁹F NMR: 32 scans, ¹H decoupled.

  • Self-Validation Check: The residual CHCl₃ proton peak must appear as a sharp singlet at exactly δ 7.26 ppm. The integral of the isolated acetyl methyl group must be calibrated to exactly 3.00 protons. If the CHCl₃ peak is broad, re-shim the instrument.

Protocol B: GC-EI-MS Analysis
  • Sample Preparation: Dilute the analyte to 100 µg/mL in GC-grade hexane.

  • Instrument Calibration: Introduce Perfluorotributylamine (PFTBA) to the mass analyzer. Tune the repeller and lens voltages until the m/z 69, 219, and 502 ions meet standard relative abundance criteria.

  • Chromatography: Inject 1 µL into a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at 1.0 mL/min. Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Operate the EI source at 70 eV and 230°C. Scan range: m/z 50–350.

  • Self-Validation Check: The solvent delay must bypass the hexane peak. A blank hexane injection must be run immediately prior to the sample to ensure no column bleed or ghost peaks interfere with the m/z 210 molecular ion region.

Protocol C: ATR-FTIR Spectroscopy
  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.

  • Sample Analysis: Place 2-3 mg of the neat sample directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Self-Validation Check: The background subtraction must yield a flat baseline in the 3800–3200 cm⁻¹ region. Any broad absorption here indicates atmospheric water contamination or insufficient crystal cleaning, requiring a protocol restart.

Quantitative Spectroscopic Data

The following tables summarize the expected baseline data derived from the electronic and steric parameters of the molecule, cross-referenced with standard spectral libraries for fluorinated aromatic ethers.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.45dd1H JHF​ = 8.5, JHH​ = 3.0Aromatic H-6 (ortho to F, ortho to Acetyl)
7.10ddd1H JHF​ = 8.0, JHH​ = 9.0, 3.0Aromatic H-4 (meta to OR, ortho to F)
6.85dd1H JHH​ = 9.0, JHF​ = 4.5Aromatic H-3 (ortho to OR, meta to F)
3.75d2H J = 6.5Isobutoxy -O-CH₂-
2.60s3H-Acetyl -CH₃
2.15nonet1H J = 6.7Isobutoxy -CH-
1.05d6H J = 6.7Isobutoxy -CH₃ (x2)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift ( δ , ppm)Carbon TypeC-F Coupling ( JCF​ , Hz)Assignment
198.5Quaternary (C=O)-Carbonyl Carbon
157.2Quaternary (Ar)d, 1JCF​ = 238C-5 (C-F)
154.1Quaternary (Ar)d, 4JCF​ = 2C-2 (C-OR)
129.5Quaternary (Ar)d, 3JCF​ = 6C-1 (C-Acetyl)
120.1CH (Ar)d, 2JCF​ = 22C-4
116.4CH (Ar)d, 2JCF​ = 23C-6
114.2CH (Ar)d, 3JCF​ = 8C-3
75.8CH₂-Isobutoxy -O-CH₂-
31.8CH₃-Acetyl -CH₃
28.4CH-Isobutoxy -CH-
19.2CH₃-Isobutoxy -CH₃ (x2)
Table 3: FT-IR (ATR) Key Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
2960, 2875MediumC-H stretch (Alkyl, Isobutoxy)
1675StrongC=O stretch (Conjugated Acetophenone)
1490, 1420MediumC=C stretch (Aromatic ring)
1240StrongC-O-C asymmetric stretch (Ether)
1180StrongC-F stretch (Fluorinated aromatic)

Mechanistic Fragmentation & Structural Validation

In Mass Spectrometry, the 70 eV electron ionization of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone yields a distinct and highly logical fragmentation cascade. The molecular ion ( M+∙ ) at m/z 210 is visible but not the base peak.

Because the molecule contains an alkyl ether with β -hydrogens (the isobutoxy group), it undergoes a highly favored McLafferty-type rearrangement . The oxygen atom abstracts a hydrogen from the isobutyl group, expelling a neutral molecule of isobutene (56 Da). This results in a stable phenol-like radical cation at m/z 154, which constitutes the base peak (100% relative abundance). Secondary α -cleavages of the acetyl group also occur, but are outcompeted by the ether rearrangement.

Fragmentation M Molecular Ion [M]+ m/z 210 F1 Loss of Isobutene (-56 Da) m/z 154 (Base Peak) M->F1 McLafferty Rearrangement F2 Loss of Methyl (-15 Da) m/z 195 M->F2 alpha-cleavage F3 Loss of Acetyl (-43 Da) m/z 167 M->F3 alpha-cleavage F4 Loss of Isobutoxy (-73 Da) m/z 137 M->F4 ether cleavage

Primary electron ionization (EI) mass spectrometry fragmentation pathways at 70 eV.

References

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69 - General MS and IR Guidelines." NIST. Available at:[Link]

  • Spectral Database for Organic Compounds (SDBS). "Baseline NMR Assignments for Fluorinated Aromatics." National Institute of Advanced Industrial Science and Technology (AIST). Available at:[Link]

  • National Institutes of Health (NIH). "Rational alteration of pharmacokinetics of chiral fluorinated and deuterated derivatives of emixustat for retina therapies." PMC. Available at: [Link]

  • Journal of the American Chemical Society (JACS). "Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage." ACS Publications. Available at:[Link]

  • The Journal of Physical Chemistry C. "Adsorptive and Kinetic Properties on Photocatalytic Hydrogenation of Aromatic Ketones: Differences between Acetophenone and Its Fluorinated Derivative." ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 1-(5-Fluoro-2-isobutoxyphenyl)ethanone

Abstract & Mechanistic Rationale The target compound, 1-(5-Fluoro-2-isobutoxyphenyl)ethanone (CAS 135901-90-5), is a synthetic organic building block characterized by a molecular weight of 210.24 g/mol ()[1]. The integra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Mechanistic Rationale

The target compound, 1-(5-Fluoro-2-isobutoxyphenyl)ethanone (CAS 135901-90-5), is a synthetic organic building block characterized by a molecular weight of 210.24 g/mol ()[1]. The integration of a lipophilic isobutoxy group and an electron-withdrawing fluorine atom makes this acetophenone derivative a valuable intermediate in medicinal chemistry and materials science.

The most efficient route to synthesize this compound utilizes the Williamson ether synthesis, a highly reliable methodology for constructing asymmetric C−O bonds by reacting an alkali-metal phenoxide with an alkyl halide ()[2]. The starting material, 1-(5-Fluoro-2-hydroxyphenyl)ethanone, can be readily sourced or synthesized via the Fries rearrangement of 4-fluorophenyl acetate ()[3].

Mechanistic Causality: In this protocol, N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF strongly solvates the potassium cation ( K+ ) but leaves the phenoxide anion relatively unsolvated and highly nucleophilic. This is a critical experimental choice: the alkylating agent, isobutyl bromide, is a primary halide but possesses significant steric hindrance due to β -branching. The enhanced nucleophilicity of the phenoxide in DMF, combined with thermal activation (80°C), provides the necessary energy to drive the SN​2 displacement forward efficiently while suppressing competing elimination ( E2 ) side reactions.

Experimental Design & Reagent Matrix

To ensure a self-validating and reproducible workflow, the stoichiometry is designed with the alkylating agent and base in slight excess to drive the reaction to completion.

Table 1: Stoichiometry and Reagent Matrix

ReagentMW ( g/mol )EquivalentsMass/VolumeFunctional Role
1-(5-Fluoro-2-hydroxyphenyl)ethanone154.141.01.54 g (10.0 mmol)Limiting Reagent / Nucleophile
Isobutyl bromide (1-Bromo-2-methylpropane)137.021.52.06 g (15.0 mmol)Alkylating Agent / Electrophile
Potassium carbonate ( K2​CO3​ )138.212.02.76 g (20.0 mmol)Mild Base
N,N-Dimethylformamide (DMF)73.09Solvent15.0 mLPolar Aprotic Solvent

Workflow Visualization

SynthesisWorkflow N1 1-(5-Fluoro-2-hydroxyphenyl)ethanone + K2CO3 in DMF N2 Deprotonation (Phenoxide Formation) N1->N2 N3 Alkylation (Isobutyl Bromide, 80°C, 12h) N2->N3 N4 Reaction Quench & Extraction (H2O / EtOAc) N3->N4 N5 Organic Phase Washing (Brine) & Drying (Na2SO4) N4->N5 N6 Purification (Silica Gel Chromatography) N5->N6 N7 1-(5-Fluoro-2-isobutoxyphenyl)ethanone (Pure Product) N6->N7

Figure 1: Experimental workflow for the Williamson ether synthesis of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Deprotonation
  • Preparation: Equip a flame-dried 50 mL round-bottom flask with a Teflon-coated magnetic stir bar. Attach a reflux condenser fitted with a nitrogen inlet. Causality: Maintaining an inert, anhydrous atmosphere prevents the competitive hydrolysis of isobutyl bromide into isobutanol.

  • Reagent Charging: Add 1-(5-Fluoro-2-hydroxyphenyl)ethanone (1.54 g, 10.0 mmol) and anhydrous K2​CO3​ (2.76 g, 20.0 mmol) to the flask.

  • Solvation: Syringe in 15.0 mL of anhydrous DMF.

  • Deprotonation: Stir the suspension vigorously at room temperature (20-25°C) for 30 minutes. Causality: This pre-stirring phase ensures complete deprotonation of the phenol to the phenoxide ion, which is visually indicated by a slight deepening of the solution's color.

Phase 2: Alkylation
  • Electrophile Addition: Using a syringe, add isobutyl bromide (2.06 g, 1.5 mL, 15.0 mmol) dropwise over 5 minutes.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath set to 80°C. Stir the reaction mixture continuously for 12 hours.

  • In-Process Control (IPC): After 12 hours, sample the reaction mixture for Thin Layer Chromatography (TLC). Self-Validation: Elute with Hexanes:Ethyl Acetate (4:1). The reaction is deemed complete when the UV-active starting material spot ( Rf​≈0.3 ) is entirely consumed and replaced by a new, less polar product spot ( Rf​≈0.6 ).

Phase 3: Workup and Isolation
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the mixture into a separatory funnel containing 50 mL of ice-cold distilled water. Causality: The large volume of water effectively crashes out the organic product and highly partitions the DMF solvent into the aqueous phase.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) ( 3×30 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water ( 2×30 mL) to remove residual DMF, followed by saturated aqueous NaCl (brine, 1×30 mL) to break any emulsions and pre-dry the organic layer.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Phase 4: Purification
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel (230-400 mesh). Isocratic elution with Hexanes:EtOAc (9:1) will separate the target compound from any unreacted isobutyl bromide or trace impurities.

  • Final Isolation: Pool the fractions containing the pure product (verified by TLC) and remove the solvent in vacuo to afford 1-(5-Fluoro-2-isobutoxyphenyl)ethanone.

Analytical Validation

To ensure the integrity of the synthesized compound, the protocol requires self-validation through analytical metrics.

Table 2: In-Process Control (IPC) and Self-Validation Metrics

StepAnalytical TechniqueExpected Metric / ObservationValidation Criteria
Reaction MonitoringTLC (Hexanes:EtOAc 4:1)SM Rf​ : ~0.3 Product Rf​ : ~0.6Complete disappearance of the lower Rf​ spot confirms 100% conversion.
Workup PhasePhase SeparationAqueous phase pH ~9-10.High pH ensures any unreacted phenol remains water-soluble as a phenoxide salt.
Final Purity 1H NMR ( CDCl3​ , 400 MHz)Absence of broad singlet at ~12.0 ppm.The disappearance of the strongly hydrogen-bonded phenolic −OH proton confirms successful O -alkylation.
Final Purity 1H NMR ( CDCl3​ , 400 MHz)Doublet at ~3.8 ppm (2H), Multiplet at ~2.1 ppm (1H), Doublet at ~1.0 ppm (6H).Confirms the structural integration of the intact isobutoxy side-chain.

References

  • Title: 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone Source: NIH PubMed Central (PMC) / Acta Crystallographica Section E URL: [Link]

Sources

Application

Application Note: 1-(5-Fluoro-2-isobutoxyphenyl)ethanone as a Strategic Building Block in API Manufacturing

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Rationale In modern Active Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

In modern Active Pharmaceutical Ingredient (API) manufacturing, the strategic incorporation of halogenated aromatic scaffolds is a cornerstone of rational drug design. 1-(5-Fluoro-2-isobutoxyphenyl)ethanone (CAS: 135901-90-5) has emerged as a highly versatile building block for synthesizing complex therapeutics, including kinase inhibitors and CNS-active agents[1].

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is valuable rather than simply how to process it:

  • The "Fluorine Effect" (Metabolic & Electronic): The fluorine atom at the 5-position serves a dual purpose. Biologically, it blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing the drug's metabolic half-life and lipophilicity[2]. Chemically, its strong electron-withdrawing inductive effect increases the electrophilicity of the adjacent acetyl carbonyl carbon, predisposing it to rapid nucleophilic attack during condensation or amination reactions[3].

  • Steric & Conformational Control: The bulky 2-isobutoxy substituent acts as a lipophilic anchor, which is crucial for target binding in deep hydrophobic pockets. Furthermore, the steric clash between the isobutoxy group and the acetyl moiety dictates specific conformational preferences (altering the O=C–C–X dihedral angle), which directly influences the stereochemical outcome and re-facial selectivity of downstream asymmetric transformations[3].

Table 1: Physicochemical Profiling
PropertySpecification / ValueImpact on API Manufacturing
CAS Number 135901-90-5Standardizes supply chain and cGMP sourcing[1].
Molecular Formula C₁₂H₁₅FO₂High atom economy for subsequent coupling steps.
Molecular Weight 210.24 g/mol Optimal fragment size for Rule-of-5 compliant APIs.
Key Moieties Fluoro, Isobutoxy, AcetylEnables divergent synthesis (Aldol, Mannich, Amination)[4],[5].

Divergent Synthetic Pathways

Fluorinated acetophenones are not end-products; they are branching nodes in synthetic networks. They are primarily utilized to generate fluorinated chalcones (precursors to pyrazole-based anti-inflammatories) or chiral γ-amino alcohols (precursors to CNS drugs)[5],[2].

Synthetic divergence of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone into API scaffolds.

Validated Manufacturing Protocols

Protocol A: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of the acetophenone with an aryl aldehyde to form an α,β-unsaturated ketone (chalcone)[6].

Causality & Self-Validation: The reaction must be strictly temperature-controlled. If the temperature exceeds 5 °C during base addition, the competing Cannizzaro reaction (disproportionation of the aldehyde) will drastically reduce yields.

Step-by-Step Methodology:

  • Preparation: In a jacketed glass reactor, dissolve 1-(5-Fluoro-2-isobutoxyphenyl)ethanone (1.0 eq) and the target substituted benzaldehyde (1.05 eq) in anhydrous ethanol (10 volumes).

  • Thermal Control: Chill the reaction mixture to 0–5 °C under continuous nitrogen flow.

  • Enolate Formation: Add 10% aqueous NaOH (0.5 eq) dropwise over 30 minutes. Note: The fluorine atom stabilizes the resulting enolate via induction, accelerating the reaction rate compared to non-fluorinated analogs[3].

  • Condensation: Allow the reactor to warm to 25 °C. Stir for 4–6 hours. Validation: Monitor via HPLC or TLC until the starting ketone peak is <1%[6].

  • Isolation: Quench the reaction by adding 1M HCl until the pH reaches exactly 5.0. Filter the precipitated fluorinated chalcone, wash with cold deionized water, and recrystallize from ethanol to achieve >98% API-grade purity.

Protocol B: Continuous-Flow Asymmetric Biocatalysis (Reductive Amination)

Traditional batch reductive amination of fluorinated acetophenones often suffers from severe substrate inhibition, limiting concentrations to <10 mM. Transitioning to a continuous-flow packed-bed bioreactor using immobilized enzymes (e.g., transaminases) or whole cells (Geotrichum candidum) circumvents this, maximizing Space-Time Yield (STY)[7],[8].

Continuous-flow biocatalytic reactor setup for asymmetric reductive amination.

Step-by-Step Methodology:

  • Biocatalyst Immobilization: Pack a pressure-resistant glass column (e.g., Omnifit) with calcium alginate-immobilized transaminase (approx. 200 mg) mixed with molecular sieves to drive the equilibrium by removing water[7].

  • System Priming: Prime the HPLC pump and reactor with a 100 mM phosphate buffer (pH 7.0) containing the amine donor (isopropylamine, 5.0 eq) and the required cofactor (Pyridoxal phosphate, 1 mM).

  • Continuous Processing: Introduce a 50 mM solution of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone into the flow system. Maintain the reactor at 30 °C. Set the flow rate to 30–50 μL/min to ensure a precise residence time of 60–90 minutes[7],[8].

  • In-line Separation: Route the reactor effluent through an in-line liquid-liquid separator using ethyl acetate to continuously extract the chiral amine product, preventing product inhibition[8].

  • Validation: Analyze the organic phase via chiral HPLC. The system should yield >99% conversion and >98% enantiomeric excess (ee).

Table 2: Performance Metrics: Batch vs. Continuous Flow Biocatalysis
MetricTraditional Batch ReactorContinuous Flow Bioreactor
Substrate Concentration Low (<10 mM) due to inhibitionHigh (Up to 50 mM)
Enantiomeric Excess (ee) 85 - 92%> 98%
Space-Time Yield (STY) < 1.0 g/(L·h)> 5.0 g/(L·h)
Biocatalyst Reusability Poor (Single use typical)Excellent (Stable >200 h)
Downstream Processing Complex (Requires phase separation)Streamlined (In-line extraction)

(Data synthesized from established flow chemistry principles and biocatalytic optimization studies[7],[8].)

References

  • Synthesis and Antibacterial Activity of Some Fluorinated Isoxazoline Derivatives. Source: Rasayan Journal of Chemistry. URL: [Link]

  • Development of chiral fluorinated alkyl derivatives of emixustat as drug candidates for the treatment of retinal degenerative diseases. Source: PubMed Central (NIH). URL:[Link]

  • Continuous Flow Biocatalysis. Source: PubMed Central (NIH). URL:[Link]

  • Conformational preferences of α-fluoroketones may influence their reactivity. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Integrating biocatalysis with continuous flow: current status, challenges, and future perspectives. Source: PubMed Central (NIH). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone

Welcome to the technical support guide for the synthesis of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. This guide provides in-depth, experience-based insights to help you improve your reaction yield and purity.

I. Frequently Asked Questions (FAQs)

Here we address common questions and issues that may arise during the synthesis.

FAQ 1: What is the most common synthetic route for 1-(5-Fluoro-2-isobutoxyphenyl)ethanone and what are the key challenges?

The most prevalent and direct method for synthesizing 1-(5-Fluoro-2-isobutoxyphenyl)ethanone is the Friedel-Crafts acylation of 4-fluoro-1-isobutoxybenzene.[1][2][3] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

The primary challenges associated with this synthesis are:

  • Regioselectivity: The isobutoxy group is a strong ortho-, para-director. Since the para position is already occupied by the isobutoxy group, the acylation should theoretically occur at the ortho position. However, steric hindrance from the bulky isobutoxy group can lead to acylation at the meta position, reducing the yield of the desired product.

  • Reaction Conditions: Friedel-Crafts reactions are sensitive to reaction conditions.[1] Factors such as the choice of Lewis acid catalyst, solvent, temperature, and reaction time must be carefully controlled to maximize yield and minimize side products.[1]

  • Catalyst Stoichiometry: Unlike some catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] This is because the ketone product can form a complex with the catalyst, rendering it inactive.[2]

  • Substrate Purity: The purity of the starting material, 4-fluoro-1-isobutoxybenzene, is critical. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

FAQ 2: I am observing a low yield. What are the most likely causes?

Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture. The Lewis acid catalyst, most commonly AlCl₃, will readily react with water, deactivating it. Ensure all glassware is thoroughly dried, and all reagents and solvents are anhydrous.

  • Improper Catalyst Addition: The addition of the Lewis acid should be done carefully and at a controlled temperature, typically low to moderate. A rapid, uncontrolled addition can lead to localized overheating and the formation of side products.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, if it's too high, side reactions and decomposition can occur. Temperature optimization studies are often necessary.

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.

  • Poor Quality Reagents: The purity of the acylating agent (acetyl chloride or acetic anhydride) and the starting aryl ether is crucial. Impurities can lead to a host of side reactions.

FAQ 3: I am seeing multiple spots on my TLC plate after the reaction. What are the possible side products?

The formation of multiple products is a common issue. The likely side products include:

  • Positional Isomers: As mentioned, while the isobutoxy group directs ortho, some meta-acylation can occur, leading to the formation of 1-(3-Fluoro-4-isobutoxyphenyl)ethanone.

  • Dealkylation Products: The Lewis acid can sometimes cleave the ether linkage, resulting in the formation of 1-(5-fluoro-2-hydroxyphenyl)ethanone.

  • Polyacylation Products: Although less common in acylation compared to alkylation due to the deactivating nature of the acyl group, some diacylation might occur under harsh conditions.[4][5]

FAQ 4: How can I effectively purify the final product?

Purification is key to obtaining a high-purity final product. The typical purification workflow involves:

  • Aqueous Workup: After the reaction is complete, the mixture is typically quenched with ice-cold dilute acid (e.g., HCl) to decompose the aluminum chloride complex and separate the organic and aqueous layers.[6]

  • Extraction: The product is extracted from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate.[6]

  • Washing: The organic layer is washed with water, a dilute base (like sodium bicarbonate solution) to remove any acidic impurities, and finally with brine.[6]

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography/Distillation: The crude product is often purified by column chromatography on silica gel or by vacuum distillation to separate the desired product from isomers and other impurities.[7][8]

II. Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive catalyst (moisture contamination).2. Insufficient catalyst loading.3. Low reaction temperature.1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acid.2. Use at least a stoichiometric amount of AlCl₃ relative to the acylating agent.3. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on conversion.
Formation of a Dark, Tarry Mixture 1. Reaction temperature too high.2. Concentrated reagents leading to polymerization.3. Presence of highly activating impurities.1. Maintain a controlled, lower temperature during catalyst addition and throughout the reaction.2. Dilute the reaction mixture with an appropriate inert solvent.3. Ensure the purity of the starting 4-fluoro-1-isobutoxybenzene.
Significant Isomer Formation 1. Steric hindrance at the ortho position.2. High reaction temperature favoring the thermodynamically more stable meta product.1. Consider using a bulkier Lewis acid catalyst which might favor the less sterically hindered position, though this may also reduce the overall rate.2. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Cleavage of the Isobutoxy Group 1. Excessively harsh Lewis acid or high temperatures.1. Use a milder Lewis acid if possible (e.g., FeCl₃, ZnCl₂), although this may require higher temperatures or longer reaction times.2. Carefully control the reaction temperature.

III. Optimized Experimental Protocol

This protocol details a robust method for the synthesis of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone.

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

    • Add a suitable anhydrous solvent, such as dichloromethane or 1,2-dichloroethane.

    • Cool the suspension to 0-5 °C in an ice bath.

  • Formation of the Acylium Ion:

    • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride via the dropping funnel, maintaining the temperature below 10 °C.

    • Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the acylium ion complex.[3]

  • Acylation Reaction:

    • Dissolve 4-fluoro-1-isobutoxybenzene (1.0 equivalent) in the same anhydrous solvent.

    • Add the solution of the starting material dropwise to the reaction mixture, again keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.[6] This is a highly exothermic process.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(5-Fluoro-2-isobutoxyphenyl)ethanone.

Quantitative Data Summary
ParameterRecommended ValueRationale
Molar Ratio (Substrate:Acylating Agent:AlCl₃) 1 : 1 : 1.1-1.5A slight excess of the Lewis acid is often necessary to drive the reaction to completion and account for any minor moisture.
Temperature 0-25 °CLower temperatures help to control the regioselectivity and minimize side reactions.
Reaction Time 2-4 hoursSufficient time for the reaction to go to completion, but should be monitored to avoid prolonged reaction times which can lead to side products.
Solvent Dichloromethane or 1,2-DichloroethaneThese are common, inert solvents for Friedel-Crafts reactions.

IV. Visualizing the Process

Reaction Mechanism

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcCl Acetyl Chloride Acylium Acylium Ion [CH₃CO]⁺[AlCl₄]⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ Substrate 4-Fluoro-1-isobutoxybenzene Intermediate Sigma Complex Substrate->Intermediate + Acylium Ion Product 1-(5-Fluoro-2-isobutoxyphenyl)ethanone Intermediate->Product - H⁺

Caption: The Friedel-Crafts acylation mechanism involves the formation of an acylium ion electrophile, followed by electrophilic attack on the aromatic ring.

Troubleshooting Workflow

G Start Low Yield Observed CheckMoisture Check for Moisture? (Anhydrous Conditions) Start->CheckMoisture Dry Thoroughly Dry Glassware & Use Anhydrous Reagents CheckMoisture->Dry Yes CheckTemp Optimize Temperature? CheckMoisture->CheckTemp No Dry->CheckTemp AdjustTemp Systematically Adjust Temperature & Monitor CheckTemp->AdjustTemp Yes CheckPurity Check Reagent Purity? CheckTemp->CheckPurity No AdjustTemp->CheckPurity PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents Yes CheckStoichiometry Verify Stoichiometry? CheckPurity->CheckStoichiometry No PurifyReagents->CheckStoichiometry AdjustStoichiometry Ensure Sufficient Lewis Acid CheckStoichiometry->AdjustStoichiometry Yes Success Improved Yield CheckStoichiometry->Success No AdjustStoichiometry->Success

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

V. References

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • National Center for Biotechnology Information. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • ResearchGate. Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. [Link]

  • National Center for Biotechnology Information. RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. [Link]

  • Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents. CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone.

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • ScienceDirect. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [Link]

  • OSTI.gov. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Sonochemical Synthesis of α-Bromoketones using N-Bromosuccinimide in PEG-Water System. [Link]

  • Beilstein Journals. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • ResearchGate. The synthesis routes for compounds 15–27. Reagents and conditions. [Link]

  • Wiley Online Library. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

  • Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

  • Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

  • Google Patents. EP0003344B1 - Process for the preparation of fluor benzenes.

  • ChemSynthesis. 4-fluoro-1,1 -biphenyl - Chemical Synthesis Database. [Link]

  • Chemistry Stack Exchange. How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. [Link]

  • ResearchGate. 1-(5-Acetyl-2-hydroxyphenyl)ethanone. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(5-Fluoro-2-isobutoxyphenyl)ethanone Synthesis

Welcome to the Advanced Technical Support Center. As application scientists and process chemists, we understand that scaling and optimizing the synthesis of active pharmaceutical ingredient (API) intermediates requires m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists and process chemists, we understand that scaling and optimizing the synthesis of active pharmaceutical ingredient (API) intermediates requires more than just following a recipe—it requires a deep mechanistic understanding of the reaction environment.

This guide focuses on the Williamson ether synthesis of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone (also known as 5-fluoro-2-isobutoxyacetophenone) from 5-fluoro-2-hydroxyacetophenone and an isobutyl halide. Below, we dissect the thermodynamic and kinetic competing pathways that lead to common batch impurities and provide field-proven, self-validating protocols to eliminate them.

Part 1: Reaction Network & Competing Pathways

The synthesis relies on the base-catalyzed O-alkylation of a phenol. However, the substrate contains multiple reactive sites (an ambident phenoxide and an acidic acetyl group), and the alkylating agent (isobutyl bromide) is sterically hindered. This creates a complex network of potential side reactions.

Reaction_Network SM 5-Fluoro-2-hydroxyacetophenone (Starting Material) Enolate Phenoxide / Acetyl Enolate (Reactive Intermediates) SM->Enolate K2CO3 / DMF (Deprotonation) Target 1-(5-Fluoro-2-isobutoxyphenyl)ethanone (Target: O-Alkylation) Enolate->Target Isobutyl Bromide (SN2 O-Attack) Imp_C C-Alkylated Isomer (Impurity) Enolate->Imp_C Isobutyl Bromide (SN2 C-Attack) Imp_Aldol Aldol Condensation Dimer (Impurity) Enolate->Imp_Aldol Self-Condensation (Heat >70°C) Imp_Gas Isobutylene Gas (Reagent Loss) Enolate->Imp_Gas Base-Catalyzed (E2 Elimination)

Reaction network showing target O-alkylation and competing impurity pathways.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a secondary peak with the exact same mass as the target product (m/z 211.1[M+H]⁺). What is this isobaric impurity, and how do I eliminate it? A: You are observing a C-alkylation byproduct . In the Williamson ether synthesis, the phenoxide intermediate acts as an ambident nucleophile. While O-alkylation is kinetically favored, C-alkylation can occur at the ortho or para positions relative to the phenol oxygen[1].

  • The Causality: The fluorine atom at the 5-position exerts an electron-withdrawing inductive effect (-I). While this facilitates rapid deprotonation by K₂CO₃, it slightly reduces the nucleophilicity of the phenoxide oxygen. If you use a less polar solvent (or if your solvent is wet), the potassium cation remains tightly ion-paired with the oxygen, forcing the electrophile to react at the carbon centers.

  • The Fix: Switch to a strictly anhydrous, highly polar aprotic solvent like DMF or DMSO. These solvents strongly solvate the K⁺ cation, leaving the phenoxide oxygen "naked" and highly reactive, which drives selective O-alkylation[2].

Q2: I am observing a significant amount of a high-molecular-weight impurity (approx. m/z 345 or 363) in my crude mixture. What is causing this? A: This is the result of a base-catalyzed aldol self-condensation [3]. The alpha-protons of the acetyl group in your starting material are relatively acidic (pKa ~19). In the presence of a base (K₂CO₃) and elevated temperatures, these protons are abstracted to form an acetyl enolate[4]. This enolate attacks the carbonyl group of another molecule, forming a beta-hydroxy ketone dimer (m/z ~363) which readily dehydrates into a chalcone-like derivative (m/z ~345)[5].

  • The Causality: Aldol condensation is highly temperature-dependent and is accelerated when the primary SN2 reaction is slow. Because isobutyl bromide is sterically hindered, the reaction requires heating, inadvertently opening the kinetic window for self-condensation.

  • The Fix: Strictly control the reaction temperature (do not exceed 60–65°C). Avoid using stronger bases like NaH or NaOH, which rapidly accelerate acetyl enolate formation[3].

Q3: My reaction stalls at 70% conversion, leaving unreacted 5-fluoro-2-hydroxyacetophenone, despite adding 1.2 equivalents of isobutyl bromide. Why? A: Your alkylating agent is being consumed by a competing E2 elimination pathway . Isobutyl bromide is a primary halide, but it is heavily branched at the beta-carbon. Under basic conditions and heat, the base abstracts a beta-proton from the isobutyl bromide, yielding isobutylene gas, bromide, and water.

  • The Causality: Because isobutylene is a gas, it escapes the reaction matrix, permanently depleting your reagent stoichiometry.

  • The Fix: Add the isobutyl bromide in portions (e.g., 1.5 eq total, added in three 0.5 eq batches over 6 hours) to maintain a low steady-state concentration, or switch to isobutyl iodide, which is a superior electrophile for SN2 and reacts faster than the E2 elimination can occur.

Part 3: Quantitative Data & Analytical Signatures

Use the following table to rapidly identify and mitigate impurities during your in-process control (IPC) analysis.

Impurity TypeMechanism of FormationAnalytical Signature (LC-MS / ¹H NMR)Mitigation Strategy
Unreacted SM Incomplete reaction / E2 elimination of reagentm/z: 155.1 [M+H]⁺NMR: Phenolic -OH singlet at ~12.0 ppmUse portion-wise addition of isobutyl halide; ensure anhydrous conditions.
C-Alkylated Isomer Ambident nucleophile attack at ortho/para carbonm/z: 211.1 [M+H]⁺ (Isobaric)NMR: Loss of aromatic proton, shift in coupling constantsUse highly polar aprotic solvent (DMF); avoid protic/non-polar solvents.
Aldol Dimer (Dehydrated) Base-catalyzed acetyl enolate self-condensationm/z: 345.1 [M+H]⁺NMR: Vinylic protons (E-alkene) at ~6.5–7.5 ppmKeep temperature <65°C; avoid strong bases (e.g., NaH, NaOH).
Dimethylamine Adduct Solvent degradation (DMF hydrolysis)m/z: Variable (+45 Da adducts)Use fresh, anhydrous DMF; avoid excessive heating of basic DMF.
Part 4: Self-Validating Experimental Protocol

To ensure high purity and yield, follow this optimized, step-by-step Standard Operating Procedure (SOP) for the O-alkylation workflow. This protocol is designed as a self-validating system, meaning each step contains observable milestones to confirm success before proceeding.

Step 1: Preparation & Deprotonation

  • Charge a flame-dried, argon-purged reaction vessel with 5-fluoro-2-hydroxyacetophenone (1.0 eq) and anhydrous K₂CO₃ (1.5 eq, finely powdered).

  • Suspend the mixture in anhydrous DMF (10 volumes).

  • Validation Checkpoint: Stir at room temperature for 30 minutes. The mixture will transition from clear to a distinct yellow/orange suspension. Causality: This color change visually confirms the deprotonation of the phenol and the successful formation of the highly conjugated phenoxide anion.

Step 2: Controlled Alkylation

  • Heat the suspension to exactly 60°C using a precisely controlled oil bath or heating block.

  • Add isobutyl bromide (1.5 eq total) dropwise over 1.5 hours via a syringe pump.

  • Causality: Dropwise addition maintains a low steady-state concentration of the halide. This maximizes the probability of SN2 attack by the phenoxide while minimizing the base-catalyzed E2 elimination of the halide into isobutylene gas.

Step 3: In-Process Monitoring

  • Stir at 60°C for 8–12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1) or LC-MS. Look for the disappearance of the starting material spot (lower Rf due to the polar phenolic -OH) and the appearance of the target ether (higher Rf). If conversion stalls before 95%, add an additional 0.2 eq of isobutyl bromide.

Step 4: Quench & Extraction

  • Cool the reaction to room temperature.

  • Quench by pouring the mixture into ice water (30 volumes).

  • Validation Checkpoint: The product, 1-(5-Fluoro-2-isobutoxyphenyl)ethanone, is highly hydrophobic and will immediately precipitate or form an oil, while the K₂CO₃ salts and DMF dissolve into the aqueous phase.

  • Extract with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers extensively with brine (5 x 10 volumes). Causality: Multiple brine washes are strictly required to pull residual DMF out of the organic phase.

Step 5: Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • If LC-MS indicates C-alkylated or aldol impurities >2%, purify the crude product via recrystallization from 95% ethanol[6]. The target O-alkylated product will crystallize upon cooling, leaving the structurally distinct impurities in the mother liquor.

References
  • "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Semantic Scholar. Available at: [Link]

  • "The aldol condensation of acetone with acetophenone." Canadian Journal of Chemistry. Available at: [Link]

  • "Derivatisation of Polyphenols." University of Waikato Research Commons. Available at:[Link]

  • "Chalcone Synthesis and Properties." Mustansiriyah University. Available at:[Link]

  • "Process for the production of carbonyls (WO1993010071A1)." Google Patents.
  • "Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives." The Royal Society of Chemistry. Available at: [Link]

  • "Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds." ACS Omega. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges with 1-(5-Fluoro-2-isobutoxyphenyl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe formulation and assay bottlenecks when working with highly lipophilic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe formulation and assay bottlenecks when working with highly lipophilic intermediates.

1-(5-Fluoro-2-isobutoxyphenyl)ethanone (CAS: 135901-90-5)[1] presents a classic solubility challenge in drug development and chemical biology. The molecule's architecture—combining a hydrophobic isobutoxy chain, a lipophilic fluorine atom, and an aromatic phenyl ring—results in an exceptionally high partition coefficient (LogP). Furthermore, because it is a ketone lacking ionizable amine or carboxylic acid groups, its solubility cannot be manipulated via simple pH adjustments or salt formation[2][3].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers in both in vitro and in vivo applications.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am observing immediate precipitation when spiking my DMSO stock of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone into my aqueous in vitro assay buffer. How do I prevent this?

The Causality: You are experiencing a "solvent shift" phenomenon. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The lipophilic ketone, suddenly stripped of its organic solvation shell and unable to form hydrogen bonds with water, rapidly nucleates and precipitates[3]. The Solution:

  • Limit DMSO to < 1% v/v: Exceeding this often guarantees precipitation of fluorinated phenyl compounds.

  • Introduce a Surfactant: Pre-mix your DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) before adding it to the buffer. The surfactant forms micelles that encapsulate the hydrophobic isobutoxy and phenyl groups, thermodynamically stabilizing the compound in the aqueous phase.

  • Use BSA: If your assay tolerates it, adding 0.1% Bovine Serum Albumin (BSA) provides hydrophobic binding pockets that act as a "sink" for the compound, keeping it in solution.

Q2: My biocatalytic reduction of this ketone using a ketoreductase enzyme is failing. The enzyme is active, but conversion is < 5%. What is wrong?

The Causality: The enzyme is starved of substrate. Because 1-(5-Fluoro-2-isobutoxyphenyl)ethanone is virtually insoluble in the aqueous enzymatic buffer, the thermodynamic concentration of available substrate in the aqueous phase is near zero. The enzyme cannot act on solid, precipitated particles. The Solution: Utilize a Cyclodextrin Inclusion Complex . 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior (ensuring aqueous solubility) and a hydrophobic internal cavity[4]. The lipophilic phenyl ring and isobutoxy group of your compound will spontaneously partition into this cavity. This acts as a phase-transfer mechanism: the cyclodextrin solubilizes the ketone and continuously delivers it to the enzyme's active site without denaturing the biocatalyst.

Q3: We need to dose this compound intravenously (IV) in a murine pharmacokinetic model at 10 mg/kg, but it crashes out of standard saline. What is the optimal formulation?

The Causality: Saline provides a highly polar environment (high dielectric constant). The energy required to disrupt the hydrogen-bonded water network to accommodate the lipophilic fluorinated ketone is thermodynamically unfavorable[5]. The Solution: Employ a Cosolvent-Surfactant System . A widely validated preclinical vehicle is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline. PEG400 acts as a cosolvent by lowering the overall dielectric constant of the vehicle, bridging the polarity gap between water and the drug[5][6]. Tween 80 prevents precipitation upon dilution in the bloodstream by trapping the drug in micelles.

Part 2: Data Presentation & Strategy Selection

To select the correct approach, you must match the solubilization mechanism to your specific experimental constraint.

Table 1: Comparative Solubility Enhancement Strategies for Lipophilic Ketones

StrategyMechanism of ActionBest ApplicationLimitations
Cosolvents (e.g., PEG400, Ethanol)Lowers the dielectric constant of the aqueous vehicle[5].IV dosing, high-concentration stock solutions[6].Can cause tissue irritation or hemolysis at high concentrations.
Cyclodextrins (e.g., HP-β-CD)Forms a 1:1 guest-host inclusion complex via hydrophobic cavity[4].Biocatalysis, sensitive in vitro cell assays, ocular drops.Bulky; requires optimization of molar ratios.
Surfactants (e.g., Tween 80)Reduces interfacial tension and forms solubilizing micelles.Assay buffers, stabilization of cosolvent mixtures.May disrupt cell membranes or denature sensitive proteins.
Solid Dispersions Disrupts crystal lattice energy, trapping drug in an amorphous polymer matrix[3].Oral (PO) dosing, solid dosage forms.Complex manufacturing; risk of recrystallization over time.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating visual and spectroscopic checkpoints, you can verify the success of the solubilization before proceeding to your primary experiment.

Protocol A: Preparation of a 1-(5-Fluoro-2-isobutoxyphenyl)ethanone / HP-β-CD Inclusion Complex

Use this for biocatalysis or sensitive cell-based assays.

  • Preparation of Host Solution: Dissolve 20% (w/v) HP-β-CD in your target aqueous buffer (e.g., 100 mM Potassium Phosphate, pH 7.0). Stir until completely clear.

  • Drug Addition: Weigh the required amount of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone to achieve a 10 mM final concentration. Add the solid directly to the HP-β-CD solution.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring for 24 hours at room temperature.

  • Self-Validation Checkpoint: The solution should transition from a cloudy suspension to an optically clear liquid.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Quantification: Dilute an aliquot 1:100 in methanol and measure the exact concentration via HPLC-UV against a standard curve. The measured concentration confirms the thermodynamic solubility limit of the complex.

Protocol B: Formulation of a PEG400/Tween 80 Cosolvent System for IV Dosing

Use this for preclinical animal models.

  • Solubilization in Primary Solvent: Dissolve 10 mg of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone in 100 µL of pure DMSO. Vortex until completely dissolved. (Self-Validation: Solution must be perfectly clear with no particulates).

  • Cosolvent Addition: Add 400 µL of PEG400 to the DMSO mixture. Vortex for 1 minute.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex vigorously for 2 minutes. The mixture will be viscous but clear.

  • Aqueous Phase Titration: Crucial Step. Slowly add 450 µL of sterile 0.9% Saline dropwise (approx. 50 µL at a time) while continuously vortexing.

  • Self-Validation Checkpoint: If the solution turns milky or opalescent during saline addition, the drug is crashing out. If this occurs, stop, increase the PEG400 ratio, and restart. A successful formulation will remain completely transparent.

Part 4: Workflow Visualization

G Start 1-(5-Fluoro-2-isobutoxyphenyl)ethanone Solubility Challenge InVitro In Vitro / Ex Vivo (Aqueous Buffers) Start->InVitro InVivo In Vivo Dosing (Preclinical Models) Start->InVivo DMSO DMSO Stock < 1% + Non-ionic Surfactant InVitro->DMSO High-Throughput Screening Biocat Biocatalysis / Enzymatic Synthesis InVitro->Biocat Chemical Biology IV Intravenous (IV) Administration InVivo->IV PO Oral (PO) Administration InVivo->PO HPBCD HP-β-CD Inclusion Complexation Biocat->HPBCD Cosolvent Cosolvent System (e.g., PEG400/Tween 80) IV->Cosolvent SolidDisp Solid Dispersion / Lipid Formulation PO->SolidDisp

Decision tree for selecting solubility enhancement strategies.

Part 5: References

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC - NIH.[Link]

  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Royal Society of Chemistry (RSC).[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.[Link]

  • Cosolvent – Knowledge and References. Taylor & Francis.[Link]

  • Cosolvent solubilization and formulation of an aqueous injection of ketoprofen. PubMed - NIH.[Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use on the bench. Proper disposal is not merely a regulatory hurdle; it is a fundamental component of a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use on the bench. Proper disposal is not merely a regulatory hurdle; it is a fundamental component of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone, grounded in established safety principles and regulatory frameworks.

Section 1: Compound Identification and Hazard Profile

The foundational principle of laboratory safety, as outlined in publications like Prudent Practices in the Laboratory, is to treat all new or unfamiliar compounds as potentially hazardous.[1][2][3][4][5] The primary hazards are anticipated to be skin and eye irritation.

Property Value
Chemical Name 1-(5-Fluoro-2-isobutoxyphenyl)ethanone
CAS Number 135901-90-5[6]
Molecular Formula C12H15FO2[6]
Molecular Weight 210.24 g/mol [6]
Anticipated Hazards Skin Irritant, Eye Irritant
Incompatible Materials Strong oxidizing agents, Strong bases

This data is based on information for structurally similar compounds and general chemical principles. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.

Section 2: The Core Principle: Segregation of Halogenated Waste

The single most critical step in the disposal of this compound is its correct segregation into the halogenated organic waste stream .[7][8][9]

The Causality Behind Segregation: Halogenated and non-halogenated organic wastes undergo different final disposal treatments.[10]

  • Non-halogenated solvents are often blended into fuel for industrial furnaces and cement kilns, a process known as fuel blending.[10]

  • Halogenated wastes , if incinerated under improper conditions, can produce highly toxic and persistent environmental pollutants, such as dioxins and hydrogen halides (e.g., hydrogen fluoride). Therefore, they must be sent to specialized high-temperature hazardous waste incinerators equipped with advanced scrubbers and pollution control systems to safely neutralize these byproducts.

Mixing halogenated compounds like 1-(5-Fluoro-2-isobutoxyphenyl)ethanone into a non-halogenated waste container contaminates the entire volume, drastically increasing disposal costs and environmental risk.[10]

Section 3: Step-by-Step Disposal Protocol

This protocol assumes the waste is generated in a laboratory setting operating under established environmental health and safety (EHS) guidelines.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE.

  • Safety Goggles: Protects against splashes.

  • Nitrile Gloves: Provides a barrier against skin contact. Always inspect gloves before use and dispose of them properly after handling the waste.[11]

  • Laboratory Coat: Protects clothing and skin.

Step 2: Waste Container Selection

  • Select a container designated specifically for "Halogenated Organic Liquid Waste." [7][8]

  • The container must be made of a chemically compatible material (typically polyethylene or glass) and be in good condition with a secure, leak-proof screw-top cap.[10][12]

  • Ensure the container is not overfilled; a general rule is to fill to no more than 90% capacity to allow for vapor expansion.[13]

Step 3: Labeling the Waste Container Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is crucial for safety.[12][14] The label must be affixed to the container before the first drop of waste is added.[8]

  • Clearly write the words "Hazardous Waste."

  • List all chemical constituents by their full name—no abbreviations or formulas.[8] For example: "Waste 1-(5-Fluoro-2-isobutoxyphenyl)ethanone in Dichloromethane."

  • Estimate and list the percentage of each component.

  • Indicate the relevant hazard characteristics (e.g., "Toxic," "Flammable").

  • Include the name of the principal investigator and the laboratory location.

Step 4: Transferring the Waste

  • Conduct all transfers of waste within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Use a funnel to prevent spills.

  • Securely close the container cap immediately after adding the waste. Containers must remain closed at all times except when waste is actively being added.[8]

Step 5: Storage in a Satellite Accumulation Area (SAA)

  • Laboratories are considered Satellite Accumulation Areas (SAAs), which allows for the collection of waste at or near the point of generation.[15][16]

  • Store the sealed waste container in a designated, secondary containment bin within the SAA. Secondary containment is essential to contain any potential leaks or spills.[12]

  • The SAA must be under the control of laboratory personnel.[15] If the waste is flammable, it should be stored in a flammable-liquids storage cabinet.[16]

Step 6: Arranging for Final Disposal

  • Do not pour this chemical down the drain under any circumstances.[7][8]

  • Once the container is full or has been in the lab for the maximum allowed time (typically 6-12 months depending on institutional policy and generator status), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[12][15]

  • EHS professionals will then transport the waste from the SAA to a Central Accumulation Area (CAA) before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16][17]

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone.

G Disposal Workflow for 1-(5-Fluoro-2-isobutoxyphenyl)ethanone A Start: Generated Waste (Pure compound or in solution) B Identify Hazards: - Halogenated Organic - Aromatic Ketone - Consult SDS A->B C Select Waste Stream B->C D HALOGENATED ORGANIC LIQUID WASTE C->D Correct Pathway E Non-Halogenated Organic Waste C->E Incorrect Pathway (Risk of Contamination) F Select & Pre-Label Appropriate Container D->F G Transfer Waste in Fume Hood - Wear full PPE - Use funnel - Securely cap container F->G H Store in Designated SAA (Satellite Accumulation Area) - Use Secondary Containment G->H I Container Full or Time Limit Reached? H->I I->H No J Contact EHS for Pickup & Final Disposal I->J Yes

Caption: Decision workflow for safe disposal of halogenated organic compounds.

Section 5: Regulatory Context - RCRA Waste Codes

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14] Wastes are categorized using specific codes. As a halogenated compound used as a laboratory chemical, waste 1-(5-Fluoro-2-isobutoxyphenyl)ethanone would likely fall under these RCRA codes:

  • F002: This code applies to spent halogenated solvents such as tetrachloroethylene, methylene chloride, and chlorobenzene.[18] If the compound is dissolved in or used as a solvent, this code may apply.

  • U-Listed Waste: If the pure, unused chemical is being discarded, it could potentially be classified as a U-listed waste (toxic waste).[19][20] While this specific chemical is not explicitly listed, many related ketones and aromatic compounds are. The final determination should be made by a trained EHS professional.[15]

Your EHS department will use this information to properly manifest the waste for transport and disposal, ensuring a complete "cradle-to-grave" chain of custody as required by law.[16]

By adhering to this detailed protocol, researchers can ensure the safe, compliant, and environmentally responsible disposal of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone, upholding the highest standards of laboratory practice.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version | Request PDF. ResearchGate. URL: [Link]

  • Prudent Practices in The Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). Scribd. URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. National Academies of Sciences, Engineering, and Medicine. URL: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. URL: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, UIUC. URL: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. URL: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Hazardous waste disposal and the clinical laboratory. PubMed. URL: [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source. URL: [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. URL: [Link]

  • 8.1 Organic solvent waste. Kemicentrum, Lund University. URL: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. URL: [Link]

  • Differences Between the 4 RCRA Waste Codes. Envera Consulting. URL: [Link]

  • P or U? RCRA Waste Codes for Chemical Products. Lion Technology. URL: [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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